trans-2-Methylcyclopropanecarboxylic acid
Overview
Description
Synthesis Analysis
The scalable synthesis of trans-2-methylcyclopropanecarboxylic acid involves the stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide, showcasing a significant improvement in yield through optimal reaction parameters (Delhaye et al., 2007). Additionally, the synthesis of enantiomerically pure cis-2-methylcyclopropanecarboxylic acid, a related compound, employs double-asymmetric Simmons-Smith cyclopropanation, illustrating the versatility in the synthetic approach to these molecules (Onoda et al., 1996).
Molecular Structure Analysis
The structural and conformational details of related cyclopropane derivatives have been elucidated using X-ray methods, revealing insights into the spatial arrangement and interactions within these molecules (Korp et al., 1983).
Chemical Reactions and Properties
Trans-2-methylcyclopropanecarboxylic acid undergoes various chemical reactions, including cyclopropanation and ring-opening processes. Lewis acid-mediated ring-opening reactions of cyclopropane dicarboxylates have been explored, leading to the formation of cyclopentene derivatives and E,E-1,3-dienes, demonstrating the reactive versatility of these compounds (Thangamani & Srinivasan, 2017).
Scientific Research Applications
Field
This application falls under the field of Chemical Physics .
Application
The compound is used in the study of reversible trans-cis geometric isomerization reactions .
Method
The method involves using gas-phase electron-vibration–vibration two-dimensional infrared (EVV 2DIR) spectroscopy . This technique is used to distinguish between the trans and cis isomers of 2-methylcyclopropanecarboxylic acid (MCA), which is not possible with linear infrared spectroscopy experiments .
Results
The spectral signatures between trans- and cis-MCA are well resolved in ab initio calculated gas-phase EVV 2DIR spectra . This technique can be used to in situ detect the concentration ratio of each species in the reversible reaction processes .
Thermophysical Property Data
Field
This application is in the field of Thermodynamics .
Application
The compound is used in the generation of critically evaluated thermodynamic property data for pure compounds .
Method
The method involves dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Results
The data generated includes properties such as normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure as a function of temperature, enthalpy as a function of temperature, refractive index as a function of wavelength and temperature, viscosity, thermal conductivity, and enthalpy of formation .
Biodevices
Field
This application is in the field of Biomedical Engineering .
Application
The compound is used in the design, synthesis, and application of polymers for biodevices with characteristic length scales ranging from millimeters to nanometers . This includes applications in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
Method
The method involves the use of 2-methacryloyloxyethyl phosphorylcholine (MPC) polymers, which can form cell-membrane-like structures on various material surfaces . This special surface structure has a unique capacity to prevent nonspecific protein adsorption (NPA), and thus biofouling by the adsorption of biomolecules, cells, and other biological entities .
Results
The results show that this property is useful in applications involving biological entities (e.g., proteins, other biomolecules, cells), biological samples (e.g., tear, saliva), contact with plasma and whole blood, and implantation in the body or other biological environments .
Synthesis
Field
This application is in the field of Organic Chemistry .
Application
The compound is used in the development of a scalable process for its synthesis .
Method
The method involves the stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide (Corey’s ylide) . This well-known reaction is generally low yielding and very challenging to scale up as it involves highly reactive reagents .
Results
The results show that a scalable process has been developed for the synthesis of trans-2-methylcyclopropanecarboxylic acid .
Bioinspired Materials
Field
This application is in the field of Materials Science .
Application
The compound is used in the design of bioinspired materials, which have attracted attention in a wide range of fields . Among these materials, a polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, has shown an outstanding ability to prevent nonspecific protein adsorption .
Method
The method involves the use of 2-methacryloyloxyethyl phosphorylcholine (MPC) polymers, which can form cell-membrane-like structures on various material surfaces . This special surface structure has a unique capacity to prevent nonspecific protein adsorption (NPA), and thus biofouling by the adsorption of biomolecules, cells, and other biological entities .
Results
This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications . This property is useful in applications involving biological entities (e.g., proteins, other biomolecules, cells), biological samples (e.g., tear, saliva), contact with plasma and whole blood, and implantation in the body or other biological environments .
Scalable Synthesis
Field
This application is in the field of Chemical Engineering .
Application
The compound is used in the development of a scalable process for its synthesis .
Method
The method involves the stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide (Corey’s ylide) . This well-known reaction is generally low yielding and very challenging to scale up as it involves highly reactive reagents .
Results
The results show that a scalable process has been developed for the synthesis of trans-2-methylcyclopropanecarboxylic acid .
Safety And Hazards
properties
IUPAC Name |
(1R,2R)-2-methylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEGPMGNMOIHDL-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242652 | |
Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901242652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Methylcyclopropanecarboxylic acid | |
CAS RN |
6202-94-4, 10487-86-2 | |
Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6202-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901242652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2-methylcyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R,2R)-2-methylcyclopropane-1-carboxylic acid >99% e.e. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.